molecular formula C23H19ClN2O5 B5057200 2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl 3-nitrobenzoate

2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl 3-nitrobenzoate

Cat. No. B5057200
M. Wt: 438.9 g/mol
InChI Key: NJGBBENLYBTGSW-UHFFFAOYSA-N
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Description

The compound “2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl 3-nitrobenzoate” is a complex organic molecule. It has a molecular formula of C23H19ClN2O5 .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis pathway would depend on the specific conditions and reagents used.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. These include a chlorobenzoyl group, an amino group, a methyl group, and a nitrobenzoate group . The presence of these groups would significantly influence the compound’s chemical properties and reactivity.


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, reactions at the benzylic position could include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the specific conditions and reagents used.

Safety and Hazards

As with any chemical compound, handling “2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl 3-nitrobenzoate” would require appropriate safety precautions. These might include using personal protective equipment and ensuring adequate ventilation . The compound should not be released into the environment .

properties

IUPAC Name

[2-[[(2-chlorobenzoyl)amino]methyl]-4,6-dimethylphenyl] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O5/c1-14-10-15(2)21(31-23(28)16-6-5-7-18(12-16)26(29)30)17(11-14)13-25-22(27)19-8-3-4-9-20(19)24/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGBBENLYBTGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CNC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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